3-N-FMOC-3-(4-甲氧基苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

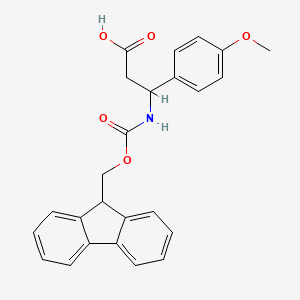

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic Acid is a useful research compound. Its molecular formula is C25H23NO5 and its molecular weight is 417.461. The purity is usually 95%.

BenchChem offers high-quality 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

当然!以下是 3-N-FMOC-3-(4-甲氧基苯基)丙酸(也称为 3-(9H-芴-9-基甲氧羰基氨基)-3-(4-甲氧基苯基)丙酸或 3-((((9H-芴-9-基)甲氧基)羰基)氨基)-3-(4-甲氧基苯基)丙酸)在科学研究中的应用的综合分析:

肽合成

3-N-FMOC-3-(4-甲氧基苯基)丙酸:在肽合成中被广泛用作氨基酸的保护基团。FMOC(9H-芴-9-基甲氧羰基)基团在合成过程中保护氨基非常有用,允许按顺序添加氨基酸以形成肽 。这种应用在开发用于研究和治疗目的的合成肽方面至关重要。

药物开发

在药物开发中,该化合物作为合成各种药物的构件。其独特的结构允许创建具有潜在治疗益处的全新化合物。研究人员利用它来设计和合成新药,特别是那些针对特定蛋白质或酶的药物 。

生物偶联

3-N-FMOC-3-(4-甲氧基苯基)丙酸:也用于生物偶联技术,其中它用于将生物分子(如蛋白质、肽或核酸)连接到其他分子或表面。这种应用在开发诊断工具、生物传感器和靶向药物递送系统中至关重要 。

结构生物学

在结构生物学中,该化合物用于修饰蛋白质和肽以研究其结构和功能。通过将该化合物掺入蛋白质,研究人员可以研究蛋白质折叠、稳定性和相互作用,从而为生物过程的分子机制提供宝贵的见解 。

材料科学

该化合物在材料科学中也得到了应用,特别是在功能化材料的开发中。它可以用于创建具有特定特性的聚合物和其他材料,例如增强的稳定性、生物相容性或靶向功能性。这些材料在生物技术、医学和环境科学中具有潜在应用 。

有机合成

最后,3-N-FMOC-3-(4-甲氧基苯基)丙酸是有机合成中的宝贵试剂。其独特的化学性质允许创建复杂的有机分子,促进新的合成方法的开发和探索新的化学反应。

Sigma-Aldrich Thermo Fisher Scientific ChemicalBook ChemicalBook Sigma-Aldrich : Thermo Fisher Scientific : ChemicalBook : ChemicalBook

生物活性

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid, known by its CAS number 284492-02-0, is a synthetic amino acid derivative characterized by its unique structural features. It includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H23NO5, with a molecular weight of approximately 417.45 g/mol. The structure consists of a propanoic acid backbone attached to both an amino group protected by the Fmoc group and a methoxyphenyl moiety.

| Property | Value |

|---|---|

| Molecular Formula | C25H23NO5 |

| Molecular Weight | 417.45 g/mol |

| CAS Number | 284492-02-0 |

| Appearance | Solid |

| Purity | ≥95% |

1. Pharmacological Effects

Research indicates that compounds similar to 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid may exhibit various pharmacological effects, including:

- Antimicrobial Activity : Amino acid derivatives often show potential as antimicrobial agents, suggesting this compound could be explored for antibiotic development.

- Antioxidant Properties : The presence of specific functional groups may confer antioxidant activity, beneficial in mitigating oxidative stress within biological systems.

- Modulation of Enzyme Activity : This compound could act as either a substrate or inhibitor for enzymes involved in critical metabolic pathways.

2. Case Studies and Research Findings

Several studies have investigated the biological activities associated with similar compounds:

- Antimicrobial Studies : A study reported that derivatives containing the Fmoc group demonstrated significant antibacterial activity against various strains, indicating potential for this compound in antibiotic research .

- Enzyme Inhibition : Research has shown that certain Fmoc-protected amino acids can inhibit specific enzymes involved in metabolic processes, suggesting that this compound may similarly influence enzyme activity .

Potential Applications

The structural characteristics of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid suggest several applications:

- Pharmaceutical Development : Its potential role in drug design could be significant, particularly for targeting specific enzymes or pathways.

- Biotechnology : This compound may serve as a building block in peptide synthesis for therapeutic proteins or vaccines.

属性

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)23(14-24(27)28)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOCWIPOYXOZAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501015-30-1 |

Source

|

| Record name | Fmoc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。